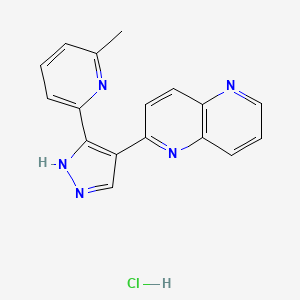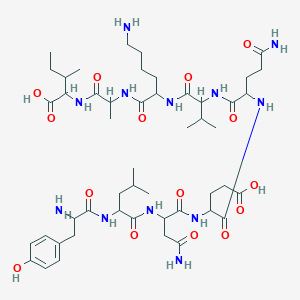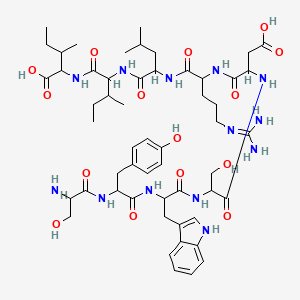
ALK5 Inhibitor II (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALK5 Inhibitor II (hydrochloride) is a potent and selective inhibitor of the transforming growth factor-beta type I receptor kinase (ALK5). This compound is known for its ability to inhibit the phosphorylation of ALK5, which plays a crucial role in the transforming growth factor-beta signaling pathway. The transforming growth factor-beta family of cytokines signals via serine/threonine kinase transmembrane type I and type II receptors, and ALK5 Inhibitor II is particularly effective in blocking these signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALK5 Inhibitor II (hydrochloride) involves several steps, starting with the preparation of the core structure, 1,5-naphthyridineThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of ALK5 Inhibitor II (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: ALK5 Inhibitor II (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyrazole and naphthyridine rings. These reactions are often facilitated by nucleophilic or electrophilic reagents .
Common Reagents and Conditions:
Nucleophilic Reagents: These include amines and thiols, which can react with the electrophilic centers in the compound.
Electrophilic Reagents: These include halogens and acids, which can react with the nucleophilic centers in the compound.
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various substituted derivatives of ALK5 Inhibitor II, which can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
ALK5 Inhibitor II (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
ALK5 Inhibitor II (hydrochloride) exerts its effects by binding to the ATP-binding site of the transforming growth factor-beta type I receptor kinase (ALK5). This binding inhibits the phosphorylation of ALK5, thereby blocking the downstream signaling pathways involving Smad transcription factors, mitogen-activated protein kinases, and PI3K-Akt signaling . The inhibition of these pathways leads to reduced cell proliferation, differentiation, and survival, making it a valuable tool in cancer and fibrosis research .
Comparison with Similar Compounds
Galunisertib: Another selective inhibitor of the transforming growth factor-beta receptor type I kinase, used in clinical trials for cancer treatment.
Uniqueness: ALK5 Inhibitor II (hydrochloride) is unique due to its high selectivity and potency in inhibiting the transforming growth factor-beta type I receptor kinase. It has demonstrated less potent activity against a panel of related kinases, making it a highly specific tool for studying the transforming growth factor-beta signaling pathway .
Properties
Molecular Formula |
C17H14ClN5 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine;hydrochloride |
InChI |
InChI=1S/C17H13N5.ClH/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14;/h2-10H,1H3,(H,19,22);1H |
InChI Key |
ZKLHJSQURWMEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=NC4=C(C=C3)N=CC=C4.Cl |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
2-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)
![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)




![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)


